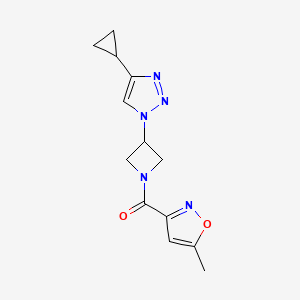

(1-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C13H15N5O2 and its molecular weight is 273.296. The purity is usually 95%.

The exact mass of the compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antiepileptische Eigenschaften: Bestimmte 1,2,3-Triazol-Derivate zeigen antiepileptische Wirkungen. Forscher haben ihr Potenzial bei der Behandlung von Epilepsie und verwandten Erkrankungen untersucht .

Antitumoraktivität: Die strukturelle Ähnlichkeit der Verbindung mit Amidbindungen macht sie zu einem interessanten Gerüst für Antitumormedikamente. Beispielsweise hat Carboxyamidotriazol, das einen 1,2,3-Triazol-Kern enthält, vielversprechende Ergebnisse in der Krebstherapie gezeigt .

Organische Synthese

Die Synthese von 1,2,3-Triazolen war Gegenstand umfangreicher Forschung. Es existieren verschiedene Methoden, darunter:

Huisgen-1,3-dipolare Cycloaddition: Dieser klassische Ansatz beinhaltet die Reaktion von Aziden und Alkinen zur Bildung von 1,2,3-Triazolen. Er wurde in der organischen Synthese weit verbreitet eingesetzt .

Metallkatalysierte 1,3-dipolare Cycloaddition: Übergangsmetalle erleichtern die Bildung von 1,2,3-Triazolen. Diese Reaktionen bieten Regioselektivität und Toleranz gegenüber funktionellen Gruppen .

Spannungsinduzierte Azid-Alkin-Cycloaddition: Diese bioorthogonale Reaktion findet ohne die Notwendigkeit von Metallkatalysatoren statt. Sie findet Anwendungen in der chemischen Biologie und Biokonjugation .

Chemische Biologie

Die einzigartigen Eigenschaften der Verbindung machen sie in der chemischen Biologie wertvoll:

- Biokonjugation: 1,2,3-Triazole dienen als exzellente Linker zum Anbringen von Biomolekülen (z. B. Proteinen, Peptiden) an andere Einheiten, wodurch eine gezielte Wirkstoffabgabe und Bildgebung ermöglicht wird .

Fluoreszenz-Bildgebung

Fluoreszierende 1,2,3-Triazol-Derivate finden Anwendungen in der Zellbildgebung. Ihre Stabilität und Fluoreszenzeigenschaften machen sie zu nützlichen Sonden zur Visualisierung biologischer Prozesse .

Materialwissenschaften

1,2,3-Triazole tragen zu den Materialwissenschaften bei:

Polymerkunde: Die Integration von 1,2,3-Triazoleinheiten in Polymere verbessert deren Eigenschaften, wie z. B. thermische Stabilität und mechanische Festigkeit .

Lichtschutzmittel: Einige 1,4-disubstituierte 1,2,3-Triazole wirken als Lichtschutzmittel und schützen Materialien vor UV-induziertem Abbau .

Zusammenfassend lässt sich sagen, dass die Vielseitigkeit dieser Verbindung sich über die Wirkstoffentdeckung, die organische Synthese, die supramolekulare Chemie, die chemische Biologie, die Fluoreszenz-Bildgebung und die Materialwissenschaften erstreckt. Ihre faszinierenden Eigenschaften inspirieren Forscher weltweit weiterhin. 🌟

1,2,3-Triazole: Synthese und biologische Anwendung Molecules | Free Full-Text | Synthesis of (1,2,3-triazol-4-yl)methyl …

Wirkmechanismus

Target of Action

The primary target of this compound is the Von Hippel-Lindau (VHL) protein . VHL is a key component of the cellular machinery that degrades hypoxia-inducible factor (HIF), a transcription factor that plays a central role in cellular responses to low oxygen conditions .

Mode of Action

This compound acts as an inhibitor of the VHL protein . By inhibiting VHL, it prevents the degradation of HIF, leading to an increase in HIF levels . This results in the activation of a variety of genes involved in responses to hypoxia, including those involved in angiogenesis, erythropoiesis, and cell survival .

Biochemical Pathways

The compound affects the HIF pathway . Under normal oxygen conditions, HIF is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, which allows it to be recognized and ubiquitinated by the VHL E3 ubiquitin ligase complex . This leads to the degradation of HIF by the proteasome .

Result of Action

The inhibition of VHL and subsequent increase in HIF levels can have a variety of effects at the molecular and cellular levels. These include the promotion of angiogenesis , the process by which new blood vessels form from pre-existing vessels, and erythropoiesis , the production of red blood cells . These effects can be beneficial in the treatment of conditions such as anemia and ischemia . Additionally, the compound may also have potential applications in cancer treatment, as the HIF pathway is often dysregulated in cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the level of oxygen in the cell can affect the activity of the compound, as the HIF pathway is primarily active under low oxygen conditions Other factors, such as pH and temperature, could also potentially influence the compound’s action

Biologische Aktivität

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone represents a novel structure within the realm of medicinal chemistry, particularly due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

Synthesis and Structural Characteristics

The synthesis of the compound involves click chemistry and other organic synthesis techniques, which allow for the incorporation of diverse functional groups that enhance biological activity. The presence of the triazole and isoxazole moieties is particularly noteworthy as these structures are often linked to significant pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit notable antimicrobial properties. In a study focusing on various triazole derivatives, compounds similar to our target showed promising results against a range of bacterial strains. For instance, 4-cyclopropyl-1H-1,2,3-triazoles demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Properties

The potential anticancer activity of triazole derivatives has been widely documented. A related compound demonstrated significant inhibition of cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase . The compound's ability to inhibit specific enzymes involved in cancer progression, such as deubiquitinases (e.g., USP28), further supports its therapeutic potential .

Case Study 1: Triazole Derivatives Against Cancer

In a recent study, a series of triazole derivatives were evaluated for their anticancer activities. Among them, a derivative similar to our compound exhibited an IC50 value of 0.5 μM against gastric cancer cells, indicating potent activity compared to standard chemotherapeutics . The study highlighted that these compounds could serve as lead candidates for further development.

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial efficacy of various triazole-containing compounds. The target compound showed significant activity against Candida albicans, with an MIC value of 0.25 μg/mL, which is substantially lower than that of conventional antifungal agents . This suggests that modifications in the triazole structure can lead to enhanced antifungal properties.

Mechanistic Insights

The biological activity of (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone may be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes critical for cancer cell survival.

- Cell Cycle Modulation : The ability to induce cell cycle arrest suggests a mechanism that could be exploited in cancer therapy.

Data Summary Table

Eigenschaften

IUPAC Name |

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O2/c1-8-4-11(15-20-8)13(19)17-5-10(6-17)18-7-12(14-16-18)9-2-3-9/h4,7,9-10H,2-3,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQLTHKSCSMOKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CC(C2)N3C=C(N=N3)C4CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.